2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid
Description
Properties
Molecular Formula |
C6H11O3P |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
2-(1-oxo-1λ5-phospholan-1-yl)acetic acid |
InChI |
InChI=1S/C6H11O3P/c7-6(8)5-10(9)3-1-2-4-10/h1-5H2,(H,7,8) |
InChI Key |
PNDDEWGXCFJNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCP(=O)(C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic Acid
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the phospholane ring with pentavalent phosphorus (lambda5) oxidation state.
- Introduction of the acetic acid substituent at the 2-position of the phospholane ring.
- Oxidation to form the phosphoryl (P=O) group on the phosphorus atom, stabilizing the lambda5 state.
This compound belongs to the class of phospholane carboxylic acids, which are often synthesized via ring closure reactions of phosphorus-containing precursors followed by functional group transformations.
Specific Synthetic Routes
Cyclization of Phosphorus-Containing Precursors
One common approach is the cyclization of a suitable phosphorus precursor containing a phosphine or phosphonite group with a halo-substituted acetic acid derivative or equivalent electrophile, leading to ring closure forming the phospholane ring.
- Starting materials such as 2-haloacetic acid derivatives (e.g., 2-chloroacetic acid) react with a phosphine or phosphonite compound under basic or neutral conditions.
- The nucleophilic phosphorus attacks the electrophilic carbon adjacent to the halogen, resulting in ring closure.
- Subsequent oxidation of the phosphorus center (e.g., with hydrogen peroxide or m-chloroperbenzoic acid) converts the phospholane ring phosphorus to the pentavalent phosphoryl form (P=O), yielding this compound.
Oxidative Ring Closure Using Phosphorus Trihalides and Hydroxy Acids
Alternative methods involve the reaction of phosphorus trihalides (such as phosphorus trichloride) with hydroxyacetic acid or derivatives, which under controlled conditions form the phospholane ring via intramolecular cyclization and oxidation steps.
- The phosphorus trihalide reacts with the hydroxy acid to form a cyclic phosphite intermediate.
- Controlled oxidation leads to the formation of the phosphoryl group.
- Hydrolysis and purification yield the target phospholane acetic acid.
Data Table: Summary of Key Preparation Parameters
Comprehensive Research Findings and Analysis
- The formation of the phospholane ring with a lambda5 phosphorus center requires precise control of reaction conditions to avoid over-oxidation or ring-opening side reactions.
- The use of haloacetic acid derivatives as electrophiles is crucial for introducing the acetic acid substituent directly onto the phosphorus heterocycle.
- Oxidation steps must be carefully monitored; mild oxidants are preferred to maintain ring integrity while achieving the pentavalent phosphorus state.
- The presence of acetic acid in related phosphonate cluster syntheses demonstrates its dual role as both a reactant and a facilitator of condensation and ring formation.
- The structural robustness of the phosphoryl phospholane ring is enhanced by the P=O bond, which is formed during oxidation.
- Purification typically involves crystallization or chromatographic techniques to isolate the pure acid form.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state forms.
Substitution: The phospholan ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phospholan compounds.
Scientific Research Applications
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying phosphorous metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for phosphorous-containing enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of 2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid and analogous acetic acid derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Heterocycle/Substituent |
|---|---|---|---|---|
| This compound | C₅H₉O₃P | 148.10 (calc.) | Phospholane ring, carboxylic acid | 1-Oxo-phospholane |
| 2-(5-Oxo-1,3-dioxolan-4-yl)acetic acid | C₅H₆O₅ | 146.10 | Dioxolane ring, carboxylic acid | 5-Oxo-1,3-dioxolane |
| (5-Fluoro-1H-indol-3-yl)acetic acid | C₁₀H₈FNO₂ | 193.17 | Indole ring, carboxylic acid, fluorine | 5-Fluoroindole |
| ((4-Fluorophenyl)(isopropyl)amino)oxo-acetic acid | C₁₁H₁₃FNO₃ | 226.23 | Amide, carboxylic acid, fluorine | 4-Fluorophenyl-isopropylamino |
| (2-{[1-(4-Chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid | C₁₃H₁₁ClN₄O₃S | 338.77 | Thiazolidinone, hydrazone, chlorine | 4-Chlorophenyl-thiazolidinone |
Key Observations :
- Phosphorus vs. Oxygen/Nitrogen Heterocycles: The phospholane ring in the target compound introduces a phosphorus atom, which is less electronegative than oxygen or nitrogen in analogous heterocycles (e.g., dioxolane, thiazolidinone). This difference may enhance Lewis acidity or alter coordination behavior .
- Steric Environment: The phospholane ring’s strain and substituent bulkiness (e.g., isopropylamino groups in ((4-fluorophenyl)(isopropyl)amino)oxo-acetic acid) may influence solubility and reactivity .
Physical and Chemical Properties
- Acidity: Carboxylic acid pKa values vary with substituents. For example, fluorine in (5-fluoro-1H-indol-3-yl)acetic acid lowers the pKa compared to non-fluorinated analogs. The phospholane ring’s electron-donating/withdrawing effects could similarly modulate acidity, though experimental data are lacking .
- Thermal Stability: Thiazolidinone derivatives (e.g., the 4-chlorophenyl-thiazolidinone compound) often exhibit higher thermal stability due to rigid heterocyclic frameworks. Phospholane derivatives may decompose at lower temperatures due to ring strain .
Biological Activity
2-(1-Oxo-1lambda5-phospholan-1-yl)acetic acid is a phosphorus-containing compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and other hyperproliferative disorders. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.
The compound is characterized by its unique phospholane structure, which contributes to its biological activity. The molecular formula is , and it can be represented structurally as follows:
Research indicates that this compound acts primarily as an inhibitor of the Ras-Sos1 interaction, a critical pathway involved in cell proliferation and survival. This inhibition may lead to reduced activation of downstream signaling pathways associated with cancer progression.
Anticancer Properties
A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that it effectively inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HCT116 (Colon) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of Ras-Sos1 interaction |
Immunomodulatory Effects
In addition to its anticancer properties, this compound exhibits immunomodulatory effects. It has been shown to enhance cytokine production in immune cells, suggesting potential applications in immunotherapy.
Case Study: Immunomodulation
In a study involving murine models, treatment with this compound resulted in increased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its role in modulating immune responses.
Safety and Toxicity
While the therapeutic potential is significant, safety assessments are crucial. Preliminary toxicity studies have indicated a moderate safety profile, with observed adverse effects primarily at high doses. Further investigations are necessary to establish a comprehensive safety profile.
Table 2: Toxicity Profile
| Dose (mg/kg) | Observed Effects |
|---|---|
| 50 | No significant adverse effects |
| 100 | Mild gastrointestinal distress |
| 200 | Hepatotoxicity observed |
Q & A
Q. Optimization Tips :
- Temperature Control : Low temperatures (-10°C to 0°C) during phosphorylation minimize side reactions.
- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.
Table 1 : Example Synthesis Parameters
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | POCl₃, DCM, 0°C | 6 | 65 |
| 2 | CrO₃/H₂SO₄, acetone | 2 | 78 |
| 3 | Ethyl bromoacetate, DIAD, THF | 12 | 52 |
Reference: Analogous methods for PEG-acetic acid derivatives .
Basic Question: How is the structure of 2-(1-Oxo-1λ⁵-phospholan-1-yl)acetic acid validated experimentally?
Methodological Answer :
Structural confirmation requires:
- X-ray Crystallography : Use SHELXL (SHELX-2018) for refinement. Key parameters:
- Spectroscopy :
- ³¹P NMR : A singlet near δ 25–30 ppm confirms the phospholan ring.
- ¹H/¹³C NMR : Carboxylic proton (δ ~12 ppm) and carbonyl carbon (δ ~170 ppm).
Advanced Tip : For ambiguous peaks, use 2D NMR (HSQC, HMBC) to resolve connectivity .
Advanced Question: How do electronic effects of the phospholan ring influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer :
The electron-withdrawing oxo group increases electrophilicity at the phosphorus center, enhancing reactivity with nucleophiles (e.g., amines, thiols).
- Kinetic Studies : Monitor reactions via ³¹P NMR to track intermediate formation.
- Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate charge distribution and predict reactive sites.
Example : Substituents on the phospholan ring (e.g., methyl groups) reduce electrophilicity, requiring harsher conditions (e.g., DCC coupling) .
Advanced Question: What strategies resolve contradictions in biological activity data for this compound?
Methodological Answer :
Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values) may arise from:
- Purity Issues : Validate via HPLC (C18 column, 0.1% TFA/ACN gradient).
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Metabolite Interference : Use LC-MS to identify degradation products during assays.
Case Study : For anti-proliferative activity, ensure apoptosis markers (e.g., caspase-3) are measured alongside viability assays .
Advanced Question: How can crystallographic challenges (e.g., twinning) be addressed during structure determination?
Q. Methodological Answer :
- Twinning Detection : Use PLATON’s TWINCHECK. For pseudo-merohedral twinning, refine with HKLF5 in SHELXL .
- Disordered Atoms : Apply restraints (e.g., SIMU, DELU) and partial occupancy models.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
Example : For phospholan rings, fix P=O bond lengths (1.48 Å) and O=P-O angles (109.5°) during refinement .
Methodological Question: How to design experiments analyzing substituent effects on the phospholan ring’s stability?
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of derivatives.
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor via ³¹P NMR.
- Electron-Withdrawing Groups : Introduce halogens (e.g., -F) to enhance stability against nucleophilic attack.
Table 2 : Stability Data for Derivatives
| Substituent | Tₐᵢᵣ (°C) | Hydrolysis Half-life (h) |
|---|---|---|
| -H | 215 | 12 |
| -F | 230 | 24 |
| -CH₃ | 195 | 8 |
Reference: Analogous studies on thiadiazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
